Technical Guide: Structural & Functional Analysis of Z-His-Leu-OH
Technical Guide: Structural & Functional Analysis of Z-His-Leu-OH
This guide provides an in-depth technical analysis of Z-His-Leu-OH (N-Benzyloxycarbonyl-L-histidyl-L-leucine), a protected dipeptide derivative widely utilized in bio-organic chemistry and enzymology.[1]
Executive Summary
Z-His-Leu-OH (CAS: 38972-90-6 ) is a synthetic dipeptide derivative comprised of L-Histidine and L-Leucine, N-terminally protected by a benzyloxycarbonyl (Cbz or Z) group.[1][2] It serves as a critical chiral building block in peptide synthesis and a substrate analog in enzymatic assays, particularly for metalloproteases like Angiotensin-Converting Enzyme (ACE) and Carboxypeptidase A. Its structural integrity combines the aromatic, acid-labile Z-group with the imidazole functionality of histidine and the hydrophobic isobutyl side chain of leucine.[1]
Molecular Architecture
The molecule is defined by three distinct structural domains, each imparting specific physicochemical and biological properties.
2.1 Structural Components
-
N-Terminal Protection (Z-Group): The benzyloxycarbonyl group renders the N-terminus lipophilic and unreactive, preventing polymerization during synthesis.[1] It is cleavable via catalytic hydrogenation (
) or strong acids (HBr/AcOH), but stable to mild bases.[1] -
Histidine Residue (His): The central amino acid features an imidazole ring (
), which acts as a proton donor/acceptor at physiological pH.[1] In enzymatic contexts, this residue often coordinates with active site metal ions (e.g., in ACE). -
Leucine Residue (Leu): The C-terminal amino acid provides a hydrophobic isobutyl side chain, essential for recognition by hydrophobic pockets (S1' subsite) in proteases.[1]
2.2 Stereochemistry
-
Configuration: L,L-isomer (
). -
Connectivity: The peptide bond connects the
-carboxyl of His to the -amino of Leu.[1]
Figure 1: Functional Architecture of Z-His-Leu-OH
Caption: Structural connectivity showing the N-terminal protection, central catalytic residue, and hydrophobic C-terminus.[1]
Physicochemical Profile
The following data consolidates experimental and predicted properties for Z-His-Leu-OH.
| Property | Value | Context |
| IUPAC Name | N-[(Phenylmethoxy)carbonyl]-L-histidyl-L-leucine | Official Nomenclature |
| CAS Number | 38972-90-6 | Unique Identifier |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 402.44 g/mol | Monoisotopic Mass |
| Melting Point | 185 – 188 °C | Crystalline Solid |
| Density | ~1.27 g/cm³ | Predicted |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water | Hydrophobic Z-group limits aqueous solubility |
| pKa (Imidazole) | ~6.0 | Relevant for buffering/catalysis |
| pKa (Carboxyl) | ~3.6 | Acidic C-terminus |
Synthesis & Manufacturing Protocol
The synthesis of Z-His-Leu-OH typically follows a solution-phase peptide synthesis strategy to ensure high stereochemical purity.[1]
4.1 Strategic Logic
-
Coupling Reagent: Dicyclohexylcarbodiimide (DCC) with N-Hydroxysuccinimide (HOSu) or HOBt is preferred to minimize racemization of the Histidine imidazole ring.[1]
-
Protection Strategy: The Z-group is stable during the C-terminal activation of Histidine.[1] Leucine is introduced as a methyl ester (Leu-OMe) to prevent premature polymerization.[1]
4.2 Step-by-Step Protocol
-
Activation: Dissolve Z-His-OH (1.0 eq) in DMF/DCM. Add HOBt (1.1 eq) and DCC (1.1 eq) at 0°C. Stir for 1 hour to form the active ester.
-
Coupling: Add H-Leu-OMe[1]·HCl (1.1 eq) and N-Methylmorpholine (NMM, 2.0 eq) to neutralize the hydrochloride salt.[1] Stir at room temperature for 12–24 hours.
-
Work-up: Filter off the DCU urea byproduct.[1] Wash the organic phase with 5%
, water, and brine. Dry over and concentrate to obtain Z-His-Leu-OMe .[1] -
Hydrolysis (Saponification): Dissolve the ester in Methanol. Add 1N NaOH (2.0 eq) and stir at 0°C -> RT until TLC shows consumption of the ester (~2 hours).
-
Isolation: Acidify carefully with 1N HCl to pH ~3.0. The product Z-His-Leu-OH precipitates or is extracted into Ethyl Acetate.[1] Recrystallize from Ethanol/Ether.[1]
Figure 2: Synthesis Workflow
Caption: Solution-phase synthesis pathway via carbodiimide coupling and alkaline hydrolysis.
Analytical Characterization
To validate the identity and purity of Z-His-Leu-OH, the following analytical signatures must be confirmed.
5.1 Nuclear Magnetic Resonance (
-NMR)
-
Aromatic Region (7.3 ppm): Multiplet corresponding to the 5 protons of the Z-group phenyl ring.[1]
-
Imidazole Region (7.5 - 8.5 ppm): Two singlets (C2-H and C4-H) characteristic of the Histidine side chain.[1]
-
Benzylic Protons (5.1 ppm): Singlet (
) connecting the phenyl ring to the carbamate oxygen.[1] -
Leucine Methyls (0.8 - 0.9 ppm): Two doublets corresponding to the
-methyl groups of the isobutyl side chain.[1]
5.2 Mass Spectrometry (ESI-MS)
-
Positive Mode (
): Expected peak at 403.4 m/z .[1] -
Fragmentation: Loss of the Z-group (91 Da, tropylium ion) or cleavage of the peptide bond may be observed in MS/MS.[1]
Biological Application & Mechanism
6.1 Substrate for Metalloproteases
Z-His-Leu-OH is structurally analogous to Hippuryl-His-Leu (HHL) , the standard substrate for Angiotensin-Converting Enzyme (ACE) .[1]
-
Mechanism: ACE is a dipeptidyl carboxypeptidase that cleaves dipeptides from the C-terminus.[1]
-
Limitation: Because Z-His-Leu-OH is itself a protected dipeptide, it is not a direct substrate for ACE cleavage (which requires a tripeptide-like motif to release a dipeptide).[1]
-
Actual Utility: It serves as a substrate for Carboxypeptidase A , which cleaves the C-terminal Leucine, releasing Z-His and free Leucine .[1] This reaction is monitored to study enzyme kinetics or inhibition.[1][3]
6.2 Reference Standard
In ACE inhibition assays using substrates like Z-Phe-His-Leu, the compound Z-His-Leu-OH (or the deprotected His-Leu) is often used as a chromatographic standard to quantify the enzymatic product.[1]
References
-
ChemicalBook. (2024).[1] Z-HIS-LEU-OH Properties and CAS 38972-90-6. Retrieved from
-
BenchChem. (2024).[1] Structure and Applications of N-[(Benzyloxy)carbonyl]histidylleucine. Retrieved from [1]
-
National Institutes of Health (NIH). (2024).[1] Angiotensin-Converting Enzyme (ACE) Substrate Specificity. PubMed Central.[1] Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Peptide Synthesis Reagents and Protocols. Retrieved from [1]
